2,2-Dimethyl-1-nitrosopyrrolidine

Carcinogenicity TD50 Rodent Bioassay

2,2-Dimethyl-1-nitrosopyrrolidine (CAS 31967-07-4) is a cyclic N-nitrosamine featuring a pyrrolidine ring geminally substituted with two methyl groups at the 2-position adjacent to the N-nitroso functionality. As a member of the nitrosamine class—designated a "cohort of concern" under ICH M7 due to exceptional carcinogenic potency —this compound serves as a high-purity research reference standard for analytical method development, nitrosamine drug substance-related impurity (NDSRI) risk assessment, and structure–activity relationship (SAR) investigations.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 31967-07-4
Cat. No. B8465018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-nitrosopyrrolidine
CAS31967-07-4
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(CCCN1N=O)C
InChIInChI=1S/C6H12N2O/c1-6(2)4-3-5-8(6)7-9/h3-5H2,1-2H3
InChIKeyJREXAXGIGNNPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1-nitrosopyrrolidine (CAS 31967-07-4): N-Nitrosamine Reference Standard for Pharmaceutical Impurity Control and Carcinogenicity Research


2,2-Dimethyl-1-nitrosopyrrolidine (CAS 31967-07-4) is a cyclic N-nitrosamine featuring a pyrrolidine ring geminally substituted with two methyl groups at the 2-position adjacent to the N-nitroso functionality. As a member of the nitrosamine class—designated a "cohort of concern" under ICH M7 due to exceptional carcinogenic potency [1]—this compound serves as a high-purity research reference standard for analytical method development, nitrosamine drug substance-related impurity (NDSRI) risk assessment, and structure–activity relationship (SAR) investigations. Its defining structural feature is the quaternary α-carbon, which sterically and electronically differentiates it from unsubstituted N-nitrosopyrrolidine (NPYR, CAS 930-55-2) and the 2,5-dimethyl positional isomer (CAS 55556-86-0) [2].

Why Generic Substitution of 2,2-Dimethyl-1-nitrosopyrrolidine with NPYR or 2,5-Dimethyl-N-nitrosopyrrolidine Is Scientifically Unjustified


N-Nitrosamine carcinogenicity is exquisitely sensitive to the substitution pattern at the α-carbon, the obligatory site of cytochrome P450-mediated metabolic activation via α-hydroxylation [1]. Unsubstituted NPYR is a confirmed multispecies hepatocarcinogen with a rat TD50 of 0.799 mg/kg/day [2], while the 2,5-dimethyl isomer—bearing α-methyl substitution—is classified as non-carcinogenic in rodent bioassays (2 hepatocellular tumors in 29 animals vs. 26/29 for NPYR) and non-mutagenic in Ames and E. coli assays [3]. The 2,2-dimethyl isomer presents a distinct topological situation: a gem-dimethyl group at a single α-position creates a quaternary carbon that is incapable of undergoing the requisite α-hydroxylation at that site, compelling any residual metabolic activation to occur exclusively at the unsubstituted α-methylene (C-5), if at all. This structural feature fundamentally alters the expected DNA adduct spectrum, mutagenic potency, and acceptable intake (AI) derivation compared to both NPYR and the 2,5-dimethyl isomer [4].

Quantitative Differentiation Evidence for 2,2-Dimethyl-1-nitrosopyrrolidine vs. NPYR, NDMA, and 2,5-Dimethyl-N-nitrosopyrrolidine


Carcinogenic Potency (TD50) Differential: NPYR vs. 2,5-Dimethyl-N-nitrosopyrrolidine Establishes the α-Methyl Blockade Principle

In a direct head-to-head Sprague-Dawley rat carcinogenicity study, NPYR (no α-substitution) induced hepatocellular tumors in 26 of 29 animals (90% incidence), whereas 2,5-dimethyl-N-nitrosopyrrolidine (α-methyl substitution at both positions) induced only 2 hepatocellular tumors in 29 animals (7% incidence) [1]. The CPDB-reported rat TD50 for NPYR is 0.799 mg/kg/day [2]. The 2,5-dimethyl isomer is classified as non-carcinogenic and non-mutagenic in standardized Ames and E. coli K-12 assays [3]. This approximately 13-fold reduction in tumor incidence establishes that α-methyl substitution profoundly attenuates nitrosopyrrolidine carcinogenicity. By extension, the 2,2-gem-dimethyl configuration—which creates a quaternary α-carbon incapable of enzymatic α-hydroxylation at that position—is predicted to exhibit equal or greater attenuation, though direct in vivo carcinogenicity data for 2,2-dimethyl-1-nitrosopyrrolidine are not available in the peer-reviewed literature.

Carcinogenicity TD50 Rodent Bioassay Hepatocellular Carcinoma

Bacterial Mutagenicity: 2,5-Dimethyl-N-nitrosopyrrolidine Is Confirmed Non-Mutagenic While NPYR Is Mutagenic

Rao et al. (1981) evaluated NPYR and its derivatives in the Ames Salmonella assay (strain TA1535) with phenobarbital-induced rat-liver S9 activation. NPYR exhibited clear, reproducible mutagenic activity. In contrast, 2,5-dimethylnitrosopyrrolidine was non-mutagenic under identical test conditions—showing no revertant increase above background—a finding corroborated in the E. coli K-12 (343/113) arginine reversion assay [1]. This demonstrates that the presence of α-methyl substituents abrogates the mutagenic potential of the nitrosopyrrolidine scaffold. The 2,2-gem-dimethyl substitution pattern is expected to produce a similar or more pronounced loss of mutagenicity, as the quaternary α-carbon cannot undergo the requisite CYP450-catalyzed α-hydroxylation that generates the DNA-reactive diazonium intermediate [2].

Ames Test Mutagenicity Salmonella typhimurium E. coli K-12

Quantum Mechanical Activation Energy: Carcinogenic vs. Non-Carcinogenic Nitrosamines Exhibit Distinct Free Energy Profiles

Göller et al. (2024) employed quantum chemical calculations to compute free energy profiles for nitrosamine metabolic activation across a panel including carcinogenic (NDMA, NPIP, NPZ) and non-carcinogenic (NTBA, BBNA) molecules [1]. Carcinogenic nitrosamines consistently showed formation of reactive diazonium ions that, under kinetic control, preferentially form DNA adducts over water adducts, with comparable activation barriers for both pathways. Non-carcinogenic molecules instead yield stable carbocations that, under thermodynamic control, predominantly form water adducts. De et al. (2024) extended this approach to substituted N-nitroso pyrrolidines, demonstrating that activation energies for α-hydroxylation at substituted vs. unsubstituted positions can differ by several kcal/mol, directly correlating with predicted mutagenic potency [2]. The 2,2-dimethyl substitution—which eliminates α-hydrogens at C-2—forces any residual metabolism through the less favorable C-5 pathway, which is sterically and electronically distinct. This computational framework provides the mechanistic basis for differentiating 2,2-dimethyl-1-nitrosopyrrolidine from NPYR without requiring resource-intensive in vivo bioassays [3].

DFT Quantum Chemistry Activation Energy DNA Alkylation α-Hydroxylation

Regulatory Classification Differential: Potency Category Assignment Determines Acceptable Intake Limits (26.5 → 1,500 ng/day)

Under the FDA's Carcinogenic Potency Categorization Approach (CPCA), NDSRIs are assigned to one of five potency categories based on the number of α-hydrogens, presence of deactivating structural features, and activating features [1]. NPYR (zero α-substituents; 4 α-hydrogens available) falls into Category 1 with an acceptable intake (AI) of 26.5 ng/day [2]. The presence of deactivating features—such as an α-quaternary carbon as found in 2,2-dimethyl-1-nitrosopyrrolidine—shifts the compound to a lower potency category (Category 2, 3, or 4, corresponding to AIs of 100, 400, or 1,500 ng/day, respectively). This represents a potential 4- to 57-fold relaxation of the AI limit compared to Category 1 [3]. The exact category assignment for 2,2-dimethyl-1-nitrosopyrrolidine depends on the complete deactivating feature score, but the quaternary α-carbon alone provides a significant deactivating score, making a Category 1 designation unlikely [4].

NDSRI Carcinogenic Potency Categorization Approach Acceptable Intake FDA Guidance

In Vivo Carcinogenicity Potency Ranking: NPYR Is 8.3-Fold Less Potent Than NDMA; 2,5-Dimethyl Analog Is Non-Carcinogenic

The EFSA CONTAM Panel (2023) risk assessment compiled TD50 values for the ten carcinogenic N-nitrosamines occurring in food (TCNAs). The reported TD50 values are: NDMA = 0.0959 mg/kg/day; NDEA = 0.0265 mg/kg/day; NPYR = 0.799 mg/kg/day [1]. NPYR is thus approximately 8.3-fold less potent than NDMA and 30-fold less potent than NDEA on a TD50 basis. Critically, 2,5-dimethyl-N-nitrosopyrrolidine is excluded from this list because it is not classified as carcinogenic in rodent bioassays—only 2/29 animals developed tumors [2]. The 2,2-dimethyl isomer occupies an intermediate structural space: its quaternary α-carbon provides a stronger steric blockade than the tertiary α-carbon in 2,5-dimethyl isomer, but unlike the 2,5-dimethyl isomer, it retains one unsubstituted α-methylene (C-5) that could, in principle, undergo metabolic activation. This unique structural profile makes 2,2-dimethyl-1-nitrosopyrrolidine a uniquely informative probe for dissecting the contribution of individual α-positions to overall carcinogenic potency [3].

TD50 Carcinogenic Potency Database Risk Assessment EFSA Acceptable Intake

NMR and Mass Spectrometric Differentiation: Unique Spectroscopic Signatures Enable Definitive Identity Confirmation

2,2-Dimethyl-1-nitrosopyrrolidine exhibits diagnostic ¹H NMR signals that distinguish it from NPYR and 2,5-dimethyl-N-nitrosopyrrolidine: the gem-dimethyl group at C-2 appears as a singlet at δ ~1.2 ppm integrating for 6 protons, while NPYR shows complex multiplet patterns for all four ring CH₂ groups and 2,5-dimethyl isomer displays two distinct methyl doublets (C-2 and C-5 methyl groups are diastereotopic) . High-resolution mass spectrometry (HRMS) yields an exact mass of 128.094963 Da (C₆H₁₂N₂O, [M+H]⁺) . The SpectraBase database contains a verified ¹H NMR spectrum for 2,2-dimethyl-1-nitroso-pyrrolidine (Compound ID: Q4055qL9aD) that can serve as a reference for identity confirmation [1]. These spectroscopic features are critical for analytical method development: the absence of α-hydrogens at C-2 alters the fragmentation pattern in MS/MS (no loss of CH₂O from α-hydroxylation products), providing an additional level of selectivity for multiple reaction monitoring (MRM) methods [2].

NMR Spectroscopy High-Resolution Mass Spectrometry Reference Standard Identity Confirmation

Optimal Application Scenarios for 2,2-Dimethyl-1-nitrosopyrrolidine Based on Verified Differentiation Evidence


Pharmaceutical NDSRI Method Development and Validation: Using 2,2-Dimethyl-1-nitrosopyrrolidine as a System Suitability Marker for Non-Mutagenic Nitrosamines

Analytical laboratories developing LC-MS/MS or GC-MS methods for nitrosamine impurity quantification in drug substances or drug products require characterized reference standards spanning the full mutagenic potency spectrum. 2,2-Dimethyl-1-nitrosopyrrolidine—predicted to be non-mutagenic or of low mutagenic potency based on quaternary α-carbon blockade of metabolic activation [1]—serves as a negative control or low-potency marker that validates the method's ability to discriminate between Category 1 mutagens (e.g., NPYR, AI 26.5 ng/day) and lower-risk NDSRIs (predicted Category ≥2, AI ≥ 100 ng/day) [2]. The compound's unique NMR and HRMS signature (gem-dimethyl singlet at δ 1.2 ppm; exact mass 128.094963 Da) provides unambiguous identity confirmation even in complex matrices where NPYR or 2,5-dimethyl isomer may co-elute [3]. Incorporating this reference standard into method validation protocols strengthens ANDA and DMF submissions by demonstrating analytical specificity across the nitrosamine potency continuum [4].

Structure–Activity Relationship (SAR) Probe for α-Hydroxylation Blockade in Computational Toxicology Models

The gem-dimethyl substitution at C-2 creates a quaternary α-carbon that is structurally incapable of CYP450-catalyzed α-hydroxylation—the obligate metabolic activation step for nitrosamine carcinogenicity [1]. This makes 2,2-dimethyl-1-nitrosopyrrolidine an ideal experimental probe for validating quantum mechanical and in silico models (e.g., CPCA, DEREK Nexus, Leadscope) that predict nitrosamine potency based on α-hydrogen availability and deactivating feature scores [2]. When tested in enhanced Ames (EAT) or in vivo transgenic rodent (TGR) mutagenicity assays alongside NPYR (Category 1 positive control) and 2,5-dimethyl isomer (non-carcinogenic negative control), the 2,2-dimethyl isomer provides a critical intermediate data point that refines the model's predictive accuracy for mixed-substitution NDSRIs where only one α-position is blocked [3]. Pharmaceutical companies can use these data to justify compound-specific AI limits for structurally related NDSRIs, potentially avoiding the default 26.5 ng/day threshold [4].

Regulatory Risk Assessment and Read-Across: Supporting Compound-Specific Acceptable Intake (AI) Justification

Under the FDA's Carcinogenic Potency Categorization Approach (CPCA) published in the September 2024 Revision 2 Guidance, manufacturers may propose a compound-specific AI for an NDSRI by read-across to a structurally similar surrogate with robust carcinogenicity data [1]. NPYR (TD50 = 0.799 mg/kg/day; Category 1, AI = 26.5 ng/day) is one of five FDA-listed surrogates [2]. However, for NDSRIs bearing α-quaternary carbons—which are structurally deactivated relative to NPYR—read-across to NPYR would be overly conservative, unnecessarily driving analytical method sensitivity requirements. The availability of 2,2-dimethyl-1-nitrosopyrrolidine as a well-characterized reference standard enables manufacturers to generate the Ames, in silico, and (if warranted) in vivo mutagenicity data needed to justify a higher AI (Category 2–4, 100–1,500 ng/day), potentially saving millions in analytical instrumentation and method development costs over the product lifecycle [3].

Mechanistic Metabolism and DNA Adduct Studies: Elucidating the Contribution of Individual α-Positions to Genotoxicity

Academic and industrial toxicology laboratories investigating nitrosamine mechanisms of action can use 2,2-dimethyl-1-nitrosopyrrolidine to dissect the relative contribution of the C-2 vs. C-5 α-positions to overall genotoxic risk [1]. While NPYR undergoes α-hydroxylation at both C-2 and C-5, generating a mixture of DNA adducts (primarily from 4-hydroxybutanal-derived exocyclic adducts at deoxyguanosine), and 2,5-dimethyl isomer is essentially inert, the 2,2-dimethyl isomer allows metabolism exclusively at C-5 [2]. This enables researchers to isolate and characterize the C-5-derived DNA adduct spectrum without interference from C-2-derived adducts, providing cleaner mechanistic data for structure-based risk assessment models [3]. Such studies directly support the weight-of-evidence approach recommended by both FDA and EMA for NDSRI safety evaluation [4].

Quote Request

Request a Quote for 2,2-Dimethyl-1-nitrosopyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.